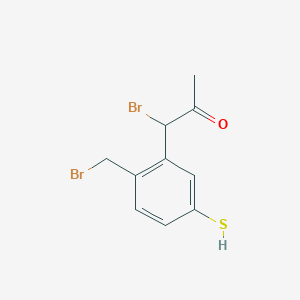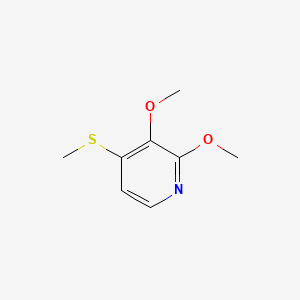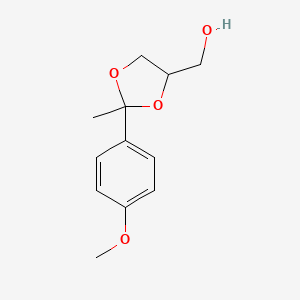
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of bromine atoms and a mercapto group attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted phenyl ketones with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include secondary alcohols.
Scientific Research Applications
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atoms can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane used in organic synthesis.
Bromoacetone: A brominated ketone with lachrymatory properties.
1-Bromopropane: An organobromine compound used as a solvent.
Uniqueness
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups on the phenyl ring, along with a ketone functional group
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
ZOAASIRYQIZWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)





![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
